molecular formula C23H23N3O2S2 B3622447 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate

Cat. No.: B3622447
M. Wt: 437.6 g/mol
InChI Key: IEBRIPBPUKUUQZ-UHFFFAOYSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a piperidine ring, which is a six-membered ring containing a nitrogen atom. The presence of these rings suggests that the compound might have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, oxazole rings can generally be synthesized through cyclodehydration of amides or condensation of nitriles . Piperidine rings can be synthesized through various methods, including the reduction of pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole and piperidine rings would likely contribute to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the oxazole ring might undergo reactions at the nitrogen or oxygen atoms, while the piperidine ring might undergo reactions at the nitrogen atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole and piperidine rings might affect the compound’s solubility, boiling point, and melting point .

Mechanism of Action

Target of Action

The compound’s primary targets are amine oxidase copper containing 3 , transient receptor potential ankyrin 1 , and vanilloid 1 (TRPV1) receptors . These targets play a crucial role in pain perception and inflammation, making them key targets for analgesic and anti-inflammatory drugs .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these targets, leading to changes in the cellular processes they regulate . Under acidic conditions, the compound is transformed into oxaprozin , a known cyclooxygenase inhibitor .

Biochemical Pathways

The compound affects the cyclooxygenase pathway . By inhibiting cyclooxygenase, the compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain . This disruption of the cyclooxygenase pathway leads to a reduction in inflammation and pain .

Pharmacokinetics

It is known that under acidic conditions, the compound is transformed into oxaprozin . The impact of this transformation on the compound’s bioavailability is currently unclear .

Result of Action

The inhibition of the compound’s targets and the disruption of the cyclooxygenase pathway result in a reduction in inflammation and pain . This makes the compound potentially useful as an analgesic and anti-inflammatory drug .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. For example, under acidic conditions, the compound is transformed into oxaprozin . This transformation could potentially affect the compound’s efficacy and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is toxic, it could be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicine or materials science. For example, oxazole derivatives have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] piperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c27-19(16-30-23(29)26-14-8-3-9-15-26)24-22-25-20(17-10-4-1-5-11-17)21(28-22)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBRIPBPUKUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 1-piperidinecarbodithioate

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